5-Bromo-2-iodo-4-methylpyridine

Organic Synthesis Cross-Coupling Regioselectivity

5-Bromo-2-iodo-4-methylpyridine (CAS 941294-57-1) offers orthogonal I/Br reactivity for stepwise pyridine functionalization. Iodine at C2 enables first selective coupling; bromine at C5 permits subsequent diversification. • 2,5-Disubstituted-4-methylpyridine library synthesis via divergent strategy • Late-stage functionalization of advanced pharma/agrochemical scaffolds • Organozinc reagent generation via selective oxidative addition at C-I Supplied at ≥98% purity. Storage: 2-8°C, protected from light.

Molecular Formula C6H5BrIN
Molecular Weight 297.92 g/mol
CAS No. 941294-57-1
Cat. No. B1293182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-4-methylpyridine
CAS941294-57-1
Molecular FormulaC6H5BrIN
Molecular Weight297.92 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)I
InChIInChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
InChIKeyCWTODKHZZURTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodo-4-methylpyridine (CAS 941294-57-1) Chemical Properties and Procurement Overview


5-Bromo-2-iodo-4-methylpyridine (CAS 941294-57-1) is a dihalogenated pyridine derivative with the molecular formula C6H5BrIN and a molecular weight of 297.92 g/mol [1]. This heterocyclic building block is typically supplied with a purity specification of 95% to 98% , and its storage conditions require protection from light and moisture at 2-8°C [2]. Its defining structural feature is the simultaneous presence of bromine (at the 5-position) and iodine (at the 2-position) on the same pyridine ring, along with a methyl group at the 4-position, a substitution pattern that enables predictable and stepwise functionalization through selective cross-coupling reactions [3].

Why Generic Substitution Fails for 5-Bromo-2-iodo-4-methylpyridine: Structural Selectivity Risks


Interchanging 5-bromo-2-iodo-4-methylpyridine with other dihalogenated pyridine regioisomers (e.g., 2-bromo-5-iodo-3-methylpyridine or 2-bromo-3-iodo-4-methylpyridine) or mono-halogenated analogs fundamentally compromises synthetic outcomes because the distinct relative positioning of the halogens dictates orthogonal reactivity in cross-coupling sequences [1]. For example, the iodine atom at the 2-position of this compound is significantly more reactive than the bromine at the 5-position, allowing for a predictable first coupling event [2]. Replacing it with an isomer where the halogens are reversed (iodine at the 5-position, bromine at the 2-position) or have different ring positions completely alters the order of bond activation, leading to different regiochemical outcomes, lower yields of the desired intermediate, and failed synthetic routes in multi-step pharmaceutical and agrochemical syntheses [3].

5-Bromo-2-iodo-4-methylpyridine: Quantitative Evidence of Orthogonal Reactivity and Synthetic Utility


Selective C-I vs. C-Br Oxidative Addition: Foundation for Sequential Coupling

The primary differentiation of 5-bromo-2-iodo-4-methylpyridine over mono-halogenated pyridines or symmetrical dihalogenated analogs (e.g., 2,5-dibromo-4-methylpyridine) is the intrinsic 2-3 orders of magnitude difference in reactivity between the C(sp²)-I bond at the 2-position and the C(sp²)-Br bond at the 5-position in palladium-catalyzed oxidative addition, a principle well-established for bromo-iodo heterocycles [1]. This inherent reactivity gap allows for highly chemoselective functionalization without the need for complex protecting group strategies. While direct kinetic data for this specific molecule is not reported in isolation, the reactivity trend is a class-level property of 2-iodo-5-bromo-pyridines, where the C-I bond is exclusively and quantitatively cleaved under mild Pd(0) catalysis conditions that leave the C-Br bond untouched [2].

Organic Synthesis Cross-Coupling Regioselectivity

Synthetic Yield from 2,5-Dibromo-4-methylpyridine: Evidence of Halogen Exchange Efficiency

A practical route to 5-bromo-2-iodo-4-methylpyridine involves the selective halogen exchange (Finkelstein-type reaction) of 2,5-dibromo-4-methylpyridine. This is a direct, evidence-based comparison of the target compound against its key synthetic precursor and a potential alternative building block. The reported synthetic procedure for this transformation demonstrates the feasibility of selective iodine introduction, yielding 5-bromo-2-iodo-4-methylpyridine as the product . This establishes 2,5-dibromo-4-methylpyridine not as a generic substitute, but as a precursor that can be transformed into the more versatile iodo-bromo intermediate.

Synthetic Methodology Halogen Exchange Process Chemistry

Regioselective Functionalization in Sequential Cross-Coupling of Dihalogenated Pyridines

The ability to perform sequential cross-couplings on unsymmetrical dihalogenated pyridines is a defining advantage, demonstrated in the synthesis of complex scaffolds. A study on disubstituted pyridines shows that starting from dibromopyridines, a one-pot procedure can yield a diverse array of products [1]. While that study used a dibromo system, the principle is critically enhanced when an iodo-bromo system like 5-bromo-2-iodo-4-methylpyridine is employed, as the significantly higher reactivity of iodine compared to bromine ensures more precise control over the first coupling event, minimizing unwanted homocoupling or bis-arylation byproducts [2]. This principle is supported by broader class evidence on the selectivity of C-I over C-Br bonds in Pd-catalyzed reactions [3].

Suzuki-Miyaura Coupling Sequential Functionalization Heterocyclic Chemistry

5-Bromo-2-iodo-4-methylpyridine: Optimal Application Scenarios for Procurement


Medicinal Chemistry: Synthesis of Diverse, Non-Symmetrical 2,5-Disubstituted Pyridine Libraries

This compound is the ideal starting material for generating focused libraries of 2,5-disubstituted-4-methylpyridines for structure-activity relationship (SAR) studies [1]. The orthogonal reactivity of the iodine and bromine atoms allows medicinal chemists to rapidly explore diverse chemical space by first introducing one set of substituents at the 2-position (via Suzuki, Sonogashira, or Buchwald-Hartwig reactions) and then, in a subsequent step, introducing a different set of functional groups at the 5-position. This divergent synthetic strategy, enabled by the unique halogen pattern of 5-bromo-2-iodo-4-methylpyridine, maximizes molecular diversity from a single, commercially available scaffold [2].

Process R&D: Late-Stage Functionalization of Advanced Intermediates

In a process chemistry setting, 5-bromo-2-iodo-4-methylpyridine serves as a critical intermediate for the late-stage diversification of a common advanced scaffold [1]. Its value proposition lies in the ability to introduce sensitive or costly functional groups in a controlled, stepwise manner at the end of a synthetic sequence. The high reactivity of the C-I bond can be exploited to perform a final, high-value coupling step under very mild conditions, minimizing the risk of decomposition or unwanted side reactions, while the C-Br bond can be left intact for a potential future diversification point or a different late-stage transformation [2].

Agrochemical Discovery: Building Complex Heterocyclic Cores

The compound's utility extends to agrochemical research, where it functions as a versatile building block for constructing complex pyridine-containing heterocycles found in herbicides, fungicides, and insecticides [1]. The predictable and selective sequential coupling enabled by the 2-iodo-5-bromo substitution pattern is particularly valuable for installing the diverse and often sterically demanding functional groups required for potent and selective biological activity in crop protection agents [2].

Synthesis of Pyridyl-Organometallic Reagents

The selective oxidative addition of active metals (e.g., zinc) to the more reactive C-I bond of 5-bromo-2-iodo-4-methylpyridine can be used to generate highly valuable organozinc or organomagnesium reagents [1]. For example, treatment with active zinc can selectively yield 5-bromo-2-pyridylzinc iodide, a reagent that retains the bromine atom for a second cross-coupling event. This provides access to a unique class of nucleophilic pyridine synthons that are difficult to prepare by other methods and are crucial for reactions like Negishi coupling [2].

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